molecular formula C10H11NO B1267454 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 3470-53-9

6-Amino-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B1267454
CAS No.: 3470-53-9
M. Wt: 161.2 g/mol
InChI Key: BEVVUJBVEXJGKM-UHFFFAOYSA-N
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Description

6-Amino-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C10H11NO. It is a member of the tetralin family, characterized by a naphthalene ring system with an amino group at the 6-position and a ketone group at the 1-position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Amino-1,2,3,4-tetrahydronaphthalen-1-one can be synthesized from 6-hydroxy-1-tetralone through a series of chemical reactions. One common method involves the reduction of 6-hydroxy-1-tetralone to this compound using reagents such as sodium borohydride (NaBH4) in the presence of a suitable solvent .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reduction reactions under controlled conditions. The use of catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst is also a common approach for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Amino-1,2,3,4-tetrahydronaphthalen-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound’s structure allows it to participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-1-tetralone
  • 6-Acetyl-1,2,3,4-tetrahydronaphthalene
  • 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-one

Uniqueness

6-Amino-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of both an amino group and a ketone group on the naphthalene ring system. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6-amino-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVVUJBVEXJGKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)N)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40320931
Record name 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40320931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3470-53-9
Record name 3470-53-9
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Record name 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
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Synthesis routes and methods

Procedure details

Concentrated hydrochloric acid (250 ml) was added to 6-acetamido-1-tetralone (20.0 g, 98.4 mmol), which was stirred at 100° C. for 1 hour. The solvent was distilled out under reduced pressure. Ethyl acetate was added to the residue, which was washed with aqueous potassium carbonate solution and saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and then the solvent was distilled out under reduced pressure. The residue was powdered with ethyl acetate and isopropyl ether, to give the titled compound (14.5 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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